2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
This compound features a benzamide core substituted with chlorine (C2) and fluorine (C6), coupled to a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinolin-7-yl moiety. Its molecular formula is C₂₀H₁₇ClF₂N₂O₂ (calculated), with a molecular weight of 390.8 g/mol. The chloro and fluoro substituents on the benzamide ring are common in medicinal chemistry for optimizing target binding via hydrophobic interactions and steric effects .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-2-17(24)23-10-4-5-12-8-9-13(11-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXAPNBTYSVGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride and a base such as pyridine.
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate halogenating agents like thionyl chloride and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Quinoline derivatives.
Scientific Research Applications
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Nitrogen
Compound A : 2-Chloro-6-Fluoro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide (G513-0188)
- Molecular Formula : C₂₂H₁₇ClF₂N₂O₃S
- Molecular Weight : 462.9 g/mol
- Key Differences: Replaces the propanoyl group with a 4-fluorobenzenesulfonyl moiety.
Compound B : 2-Chloro-6-Fluoro-N-[1-(Methanesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide
- Molecular Formula : C₁₈H₁₅ClF₂N₂O₃S
- Molecular Weight : 428.8 g/mol (estimated)
- Key Differences: Methanesulfonyl substituent is smaller and more polar than propanoyl, which may improve aqueous solubility but reduce membrane permeability .
Compound C : 4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide
Structural Validation and Crystallography
Crystallographic data for such compounds are typically refined using SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring precise structural determination . The absence of sulfonyl groups in the target compound may simplify crystallization compared to Compounds A and B.
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